molecular formula C9H13ClINO B6158931 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride CAS No. 1379994-17-8

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride

Cat. No. B6158931
CAS RN: 1379994-17-8
M. Wt: 313.6
InChI Key:
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Description

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride, also known as 2-AIPH, is an organic compound with a molecular formula of C8H11ClIN. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-AIPH is used in a variety of synthesis methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has been studied for its potential applications in scientific research. It has been used in studies of the synthesis and characterization of novel drug molecules, as well as in studies of the molecular structure and properties of organic compounds. It has also been used in studies of the synthesis and characterization of peptides and other biopolymers structures.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is believed that the compound acts as a catalyst in the reaction between the reactants, allowing for the formation of the desired product.
Biochemical and Physiological Effects
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Additionally, studies have shown that the compound can act as an anti-inflammatory agent, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and easy availability. Additionally, the compound is stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate if not handled properly.

Future Directions

The potential applications of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride are still being explored. Future research may focus on the development of more efficient synthesis methods, as well as the development of new applications for the compound. Additionally, further research may focus on the characterization of the compound’s biochemical and physiological effects. Finally, research may focus on the development of new methods to improve the safety and efficacy of the compound.

Synthesis Methods

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-iodophenol with propionic acid in the presence of anhydrous sodium acetate and acetic anhydride. This reaction yields 2-amino-3-(4-iodophenyl)propionic acid. The second step involves the reaction of the propionic acid with hydrochloric acid, yielding 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride involves the reaction of 4-iodoacetophenone with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the final product.", "Starting Materials": [ "4-iodoacetophenone", "Nitromethane", "Sodium borohydride", "Acetic acid", "Formaldehyde", "Hydrogen chloride gas", "Ethanol" ], "Reaction": [ "Step 1: React 4-iodoacetophenone with nitromethane in the presence of sodium borohydride and acetic acid to form 4-iodo-β-nitrostyrene.", "Step 2: Reduce 4-iodo-β-nitrostyrene with hydrogen gas and palladium on carbon catalyst to form 4-iodo-β-phenylethylamine.", "Step 3: React 4-iodo-β-phenylethylamine with formaldehyde and hydrogen chloride gas in ethanol to form 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride." ] }

CAS RN

1379994-17-8

Product Name

2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride

Molecular Formula

C9H13ClINO

Molecular Weight

313.6

Purity

95

Origin of Product

United States

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